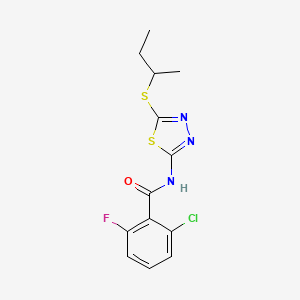
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine , which is a chemical compound that belongs to the thiadiazole family . The compound has a molecular weight of 190.31 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-thiolated β-lactams have been synthesized using a bimolecular coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. For the compound , the molecular weight is 190.31 . Other specific physical and chemical properties are not available.科学的研究の応用
Antimicrobial Activity
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide and related compounds have shown significant promise in antimicrobial research. Studies have revealed their effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This positions them as potential candidates for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Spectroscopic and Theoretical Studies
The 1,3,4-thiadiazole group, which is part of this compound's structure, has been studied for its dual fluorescence effects in various environments. Spectroscopic and theoretical investigations have provided insights into the influence of substituents and molecular aggregation on these effects. Such studies are valuable in exploring the use of these compounds as fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Electrochemistry and Chemiluminescence
The electrochemical properties and electrogenerated chemiluminescence (ECL) of derivatives of thiadiazole, a component of the compound , have been explored. This research opens up possibilities for using these compounds in advanced materials science, particularly in the development of molecular fluorophores for various applications (Shen et al., 2010).
Organic Photovoltaics
Compounds related to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide have been studied for their potential application in organic photovoltaics. Research focusing on the substitution effects on benzo[c][1,2,5]thiadiazole, a related compound, has led to developments in organic solar cell technology (Xu et al., 2016).
Anticancer Research
Research on benzothiazole and thiadiazole derivatives, closely related to the compound , has been conducted to evaluate their potential as anticancer agents. The synthesis of new derivatives and their subsequent evaluation against various cancer cell lines provide a foundation for future anticancer drug development (Osmaniye et al., 2018).
Anti-Helicobacter pylori Activity
Compounds structurally similar to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide have been synthesized and tested for their activity against Helicobacter pylori, showing significant inhibitory activity. This suggests their potential use in treatments against H. pylori infections (Mohammadhosseini et al., 2009).
特性
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)10-8(14)5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWPIUUVOLMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)

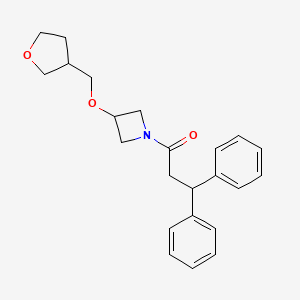
![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)

![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)
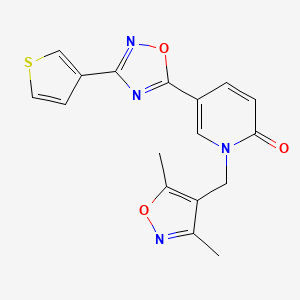
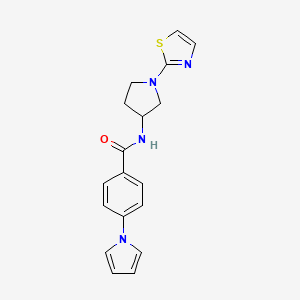
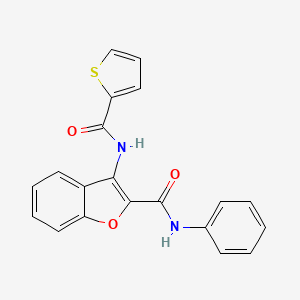
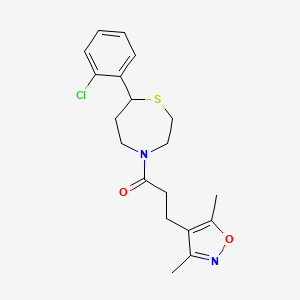
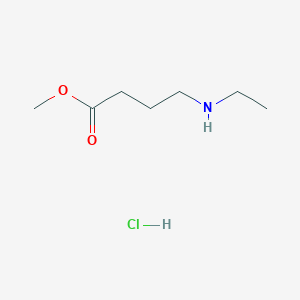
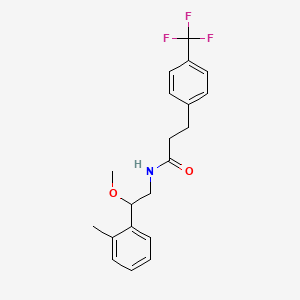
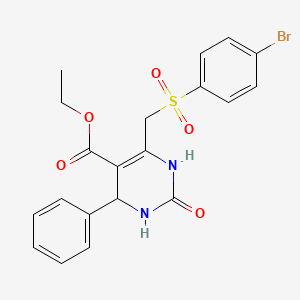
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)